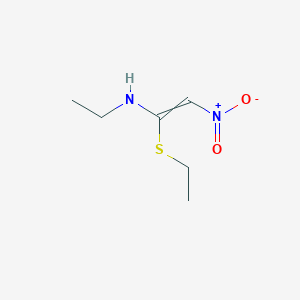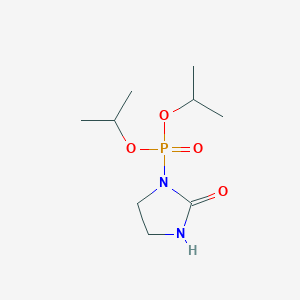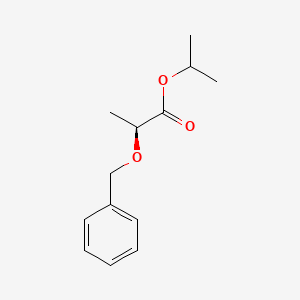
1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione is a complex organic compound that belongs to the class of triazasilepanes. This compound is characterized by its unique structure, which includes a triazole ring fused with a silane and thione group. The presence of methyl and phenyl groups further adds to its complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. The reaction conditions often include the use of a solvent such as ethanol or acetone and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine, 2,4,6-triphenyl-: This compound shares a similar triazine ring structure but differs in the substitution pattern and functional groups.
1,3,5-Trimethoxybenzene: Although structurally different, it shares some chemical properties and reactivity patterns with 1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione.
Uniqueness
This compound is unique due to its combination of a triazole ring with a silane and thione group
Eigenschaften
CAS-Nummer |
138767-59-6 |
|---|---|
Molekularformel |
C18H23N3SSi |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
1,2,5-trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione |
InChI |
InChI=1S/C18H23N3SSi/c1-19-14-15-20(2)23(3,17-12-8-5-9-13-17)21(18(19)22)16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3 |
InChI-Schlüssel |
AOWHUPCLZLUXCM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN([Si](N(C1=S)C2=CC=CC=C2)(C)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




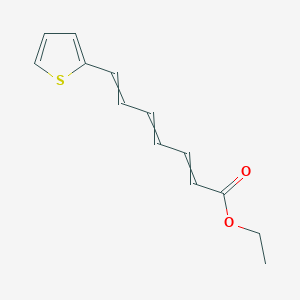


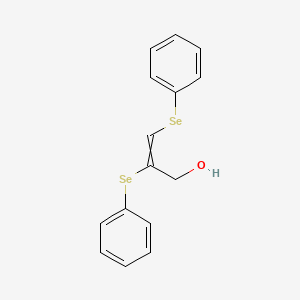

![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)
